2-Hydroxy-3,4-dimethoxybenzonitrile
Description
2-Hydroxy-3,4-dimethoxybenzonitrile is a benzonitrile derivative characterized by a hydroxyl group at the 2-position and methoxy groups at the 3- and 4-positions on the benzene ring. Applications may include roles as a synthetic precursor in pharmaceuticals or agrochemicals, inferred from analogous compounds in the evidence .
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
2-hydroxy-3,4-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H9NO3/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4,11H,1-2H3 |
InChI Key |
NPRKAMYILKIBFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds are selected for comparison based on shared functional groups or substitution patterns (Table 1):
Table 1: Structural Comparison
Reactivity and Solubility
This compound :
- The nitrile group enhances electrophilicity, enabling nucleophilic substitution reactions.
- Methoxy groups reduce overall polarity compared to hydroxylated analogs, likely decreasing water solubility.
-
- The aldehyde group is highly reactive, participating in condensation reactions (e.g., Schiff base formation).
- Polar hydroxyl and aldehyde groups improve water solubility relative to methoxy-substituted compounds.
-
- Two hydroxyl groups increase acidity (pKa ~4.5–5) and solubility in polar solvents.
- The carboxylic acid moiety allows salt formation, enhancing bioavailability in pharmaceuticals.
Research Findings and Gaps
- Limited direct data on this compound necessitate extrapolation from structural analogs.
- underscores the importance of hydroxylation patterns in bioactive molecules, contrasting with the target compound’s methoxy-dominated structure .
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